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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethoxypyridine

Cat. No.: B3010514

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the
backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged
structure, prized for its electronic properties, ability to engage in hydrogen bonding, and
metabolic stability. The strategic functionalization of this ring system is a cornerstone of modern
molecular design. 2-Bromo-4,6-dimethoxypyridine emerges as a highly valuable, albeit
specialized, building block in this context. Its utility is defined by the precise arrangement of its
functional groups: a reactive bromine atom at the 2-position, which serves as a versatile handle
for carbon-carbon and carbon-heteroatom bond formation, and two electron-donating methoxy
groups at the 4- and 6-positions. These methoxy groups are not merely passive substituents;
they modulate the electronic character of the pyridine ring, influencing the reactivity of the
bromine and providing additional points for interaction or future modification.

This guide, intended for researchers, chemists, and drug development professionals, provides
a comprehensive technical overview of 2-Bromo-4,6-dimethoxypyridine, from its fundamental
properties and synthesis to its application in the construction of complex molecular
architectures.

Section 1: Molecular Profile and Physicochemical
Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use in
synthesis and for the characterization of its derivatives.
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Property Value Source
CAS Number 276251-83-3 [1]
Molecular Formula C7HsBrNO2 [1]
Molecular Weight 218.05 g/mol [1]
Predicted: Off-white to pale
Appearance .
yellow solid
Expected to be soluble in
B common organic solvents
Solubility

(e.g., DCM, THF, Ethyl
Acetate, DMSO)

Store in a cool, dry place,
N sealed in dry, under an inert
Storage Conditions [1]
atmosphere (Room

Temperature)

Section 2: Synthesis and Mechanistic
Considerations

While specific literature detailing the synthesis of 2-Bromo-4,6-dimethoxypyridine is not
abundant, a plausible and efficient synthetic route can be designed based on established
pyridine chemistry, likely starting from a commercially available precursor like 2-amino-4,6-
dimethoxypyrimidine or by constructing the ring. A common strategy involves the
functionalization of a pre-existing dimethoxypyridine core.

Proposed Synthetic Pathway: Sandmeyer Reaction

A reliable method to introduce a bromine atom at the 2-position of a pyridine ring, especially
when a 2-amino precursor is available, is the Sandmeyer reaction. This classic transformation
proceeds via a diazonium salt intermediate.
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Proposed Synthesis of 2-Bromo-4,6-dimethoxypyridine
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Caption: Proposed synthetic route via the Sandmeyer reaction.

Causality and Experimental Rationale: The choice of the Sandmeyer reaction is deliberate. The
2-amino group is an excellent precursor for diazotization. The reaction is typically performed in
a strong acidic medium (HBr) at low temperatures (0-5 °C) to ensure the stability of the
diazonium salt intermediate. The subsequent introduction of a copper(l) bromide (CuBr)
catalyst facilitates the displacement of the diazonium group with a bromide ion, yielding the
target product with high regioselectivity. This method avoids the direct bromination of the 4,6-
dimethoxypyridine ring, which could lead to a mixture of isomers due to the activating nature of
the methoxy groups.

Detailed Experimental Protocol (Prophetic)

o Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer,
suspend 2-amino-4,6-dimethoxypyrimidine (1 equiv.) in an aqueous solution of hydrobromic
acid (48%, ~3-4 equiv.). Cool the mixture to 0 °C in an ice-salt bath.
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e Diazonium Salt Formation: Prepare a solution of sodium nitrite (NaNOz, 1.1 equiv.) in a
minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring
the temperature is maintained below 5 °C. Stir the reaction mixture for 30-45 minutes at this

temperature.

o Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(l)
bromide (CuBr, 1.2 equiv.) in HBr. Add the freshly prepared diazonium salt solution slowly to
the CuBr mixture.

e Workup and Purification: Allow the reaction to warm to room temperature and then gently
heat (e.g., to 50-60 °C) until nitrogen evolution ceases. Cool the mixture, extract the product
with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can
then be purified by column chromatography on silica gel.

Section 3: Spectroscopic Characterization

Accurate structural confirmation is paramount. While experimental spectra for this specific
compound are not readily available in public databases, its expected spectral characteristics
can be reliably predicted based on analogous structures.[2][3][4]
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Technique Predicted Data

(400 MHz, CDCIs): The spectrum is expected to
be simple due to the molecule's symmetry. Two
singlets are predicted: one in the aromatic

H NMR region (6 ~6.0-6.5 ppm) corresponding to the
two equivalent protons at C3 and C5, and
another singlet in the upfield region (& ~3.8-4.0
ppm) corresponding to the six equivalent

protons of the two methoxy groups.

(100 MHz, CDCIs): Four signals are predicted.
The carbon attached to bromine (C2) would be
significantly downfield. The methoxy-bearing
carbons (C4 and C6) would be highly shielded

13C NMR and appear further upfield. The protonated
carbons (C3 and C5) would appear in the
aromatic region, and the methoxy carbons (-
OCHs) would be the most upfield signal (6 ~55-
60 ppm).

(El, 70 eV): The mass spectrum will exhibit a
characteristic isotopic pattern for a
monobrominated compound. Two molecular ion
peaks, [M]* and [M+2]*, of nearly equal

Mass Spec. intensity will be observed, corresponding to the
79Br and 81Br isotopes, respectively. Key
fragmentation would likely involve the loss of the
bromine atom and/or methyl groups from the

methoxy substituents.

Protocol: Acquiring *H and **C NMR Spectra[2][3]

o Sample Preparation: Dissolve approximately 10-15 mg of 2-Bromo-4,6-dimethoxypyridine
in 0.6 mL of deuterated chloroform (CDCIls). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).
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e 'H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard 30-
degree pulse angle with a relaxation delay of 1-2 seconds. Acquire 16-32 scans to ensure a
good signal-to-noise ratio.

e 13C NMR Acquisition: On the same instrument (operating at 100 MHz for 13C), acquire the
spectrum with proton decoupling. Use a 45-degree pulse angle and a relaxation delay of 2
seconds. A higher number of scans (e.g., 1024-2048) will be necessary.

o Data Processing: Process the acquired Free Induction Decays (FIDs) with a standard
Fourier transformation. Reference the spectra to the TMS signal (*H) or the residual solvent
peak of CDCIs (77.16 ppm for 13C).

Section 4: Applications in Drug Discovery &
Medicinal Chemistry

The true value of 2-Bromo-4,6-dimethoxypyridine lies in its application as a versatile
intermediate in the synthesis of more complex molecules. The bromine atom at the 2-position is
ideally situated for participation in palladium-catalyzed cross-coupling reactions, which are
foundational technologies in modern drug discovery.[5][6]
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Drug Discovery Workflow
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Caption: General workflow for utilizing the building block in drug discovery.
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Key Reactions and Mechanistic Insight

¢ Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by
coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester). This
allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-
position, creating biaryl structures common in kinase inhibitors and other targeted therapies.

[5]

¢ Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the bromopyridine
with a primary or secondary amine. It is an indispensable tool for synthesizing 2-
aminopyridine derivatives, which are key pharmacophores in numerous biologically active
molecules.[5]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling (Representative)[5]
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e Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), combine 2-Bromo-4,6-dimethoxypyridine (1 equiv.), the desired arylboronic acid
(1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%), and a base (e.g., K2COs or
Cs2CO0s3, 2-3 equiv.).

e Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or
Toluene/Ethanol/Water.

o Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress
by TLC or LC-MS.

o Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with
water and brine. Dry the organic layer, concentrate, and purify the residue by column
chromatography to yield the 2-aryl-4,6-dimethoxypyridine product.

Section 5: Commercial Availability and Procurement

2-Bromo-4,6-dimethoxypyridine is available from various chemical suppliers catering to the
research and development sector. When procuring this reagent, it is essential to request a
Certificate of Analysis (CoA) to verify its purity and identity.

Supplier Product Number (Example) Purity

Sunway Pharm Ltd. CB55604 97%

Other potential suppliers may
include Sigma-Aldrich, Combi-
Blocks, Enamine, etc.
Researchers should consult

current catalogs.

Conclusion

2-Bromo-4,6-dimethoxypyridine represents more than just another chemical reagent; it is a
precisely designed tool for molecular construction. Its symmetric nature and the well-defined
reactivity of its bromine substituent make it an ideal starting point for creating focused libraries
of novel compounds. By leveraging powerful cross-coupling methodologies, researchers can
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efficiently explore new chemical space, accelerating the journey from a synthetic building block
to a potential therapeutic candidate. This guide provides the foundational knowledge—from
synthesis to application—required to fully exploit the potential of this versatile pyridine
derivative in the demanding field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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